1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane
Description
1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS: 2415530-97-9) is a diazepane derivative featuring a 3-fluoro-4-methoxybenzoyl group at the 1-position and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the 4-position of the diazepane ring. The compound’s molecular formula is C₁₉H₂₄FN₂O₃, with a molecular weight of 356.41 g/mol.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-22-16-4-3-13(11-15(16)18)17(21)20-7-2-6-19(8-9-20)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIANHLCVEGYIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoyl Intermediate: The starting material, 3-fluoro-4-methoxybenzoic acid, can be converted to its corresponding acid chloride using reagents like thionyl chloride.
Formation of the Diazepane Ring: The acid chloride can then react with a suitable diamine, such as 1,4-diaminobutane, under basic conditions to form the diazepane ring.
Introduction of the Oxolan Ring: The oxolan ring can be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl or oxolan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Electronic Effects of Substituents
Receptor Selectivity
- The 3-chlorophenylpyrazole analog () demonstrates 5-HT₇ receptor (5-HT₇R) selectivity (Ki < 10 nM) and efficacy in reducing repetitive behaviors in autism models. The chloro substituent likely enhances hydrophobic interactions within the receptor’s orthosteric site .
- The target compound’s fluoro and methoxy groups may similarly influence receptor affinity, though specific data are unavailable. Fluorine’s small size and high electronegativity often improve binding precision and metabolic stability .
Pharmacokinetic Considerations
- The oxolan-3-yl (tetrahydrofuran) group at the 4-position is a common motif in CNS drugs due to its moderate polarity and ability to form hydrogen bonds. This substituent is shared across multiple analogs (Evidences 4, 8, 10), suggesting a role in enhancing solubility and bioavailability .
- The trifluoromethylbenzoyl analog () has higher lipophilicity (logP ~2.5 predicted), which may improve membrane penetration but reduce aqueous solubility compared to the target compound .
Biological Activity
1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic compound that exhibits a unique structural composition, featuring a diazepane ring and a methoxy-substituted aromatic moiety. Its molecular formula is with a molecular weight of approximately 322.37 g/mol. The presence of both a fluorine atom and a methoxy group suggests potential for significant biological activity, including interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into the expected biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-1,4-diazepane | Chlorine atom on phenyl ring | Anxiolytic properties |
| 1-(5-Methylpyridin-2-yl)-1,4-diazepane | Pyridine substitution | Antidepressant effects |
| 2-(2-Fluorophenyl)-1,4-diazepane | Fluorinated phenyl ring | Potential antitumor activity |
| 5-(tert-butyl)-6-methyl-1,4-diazepane | Tert-butyl group | Muscle relaxant properties |
The incorporation of both a methoxy group and a fluorine atom in the benzoyl moiety distinguishes this compound from others, potentially enhancing its lipophilicity and receptor selectivity compared to similar diazepanes .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides valuable insights:
- Antimicrobial Studies : In studies involving similar compounds with methoxy and fluorine substitutions, significant antibacterial activity was observed. For example, derivatives containing the 2-fluoro-4-methoxy moiety exhibited notable antibacterial effects .
- Mechanistic Insights : Research on diazepanes has indicated that their biological activity may be mediated through interactions with neurotransmitter receptors, particularly GABA receptors. This suggests that the compound may have similar mechanisms of action relevant to anxiety and mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
